molecular formula C14H8ClF3N2O3 B4403949 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B4403949
M. Wt: 344.67 g/mol
InChI Key: IHUYWFJSPZDYAW-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group, a trifluoromethyl group, and a chloro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amidation: The final step involves the formation of the amide bond through the reaction of the substituted benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., dimethylformamide).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a nitro group.

    4-chloro-3-(trifluoromethyl)aniline: Lacks the nitro group and amide bond, but shares the trifluoromethyl and chloro substituents.

    4-nitro-2-(trifluoromethyl)aniline: Contains the nitro and trifluoromethyl groups but lacks the chloro group and amide bond.

Uniqueness

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-7-9(14(16,17)18)3-6-12(11)19-13(21)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUYWFJSPZDYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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